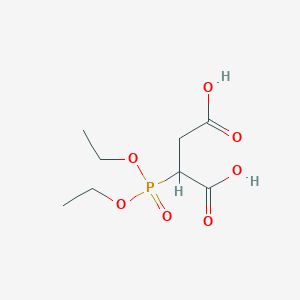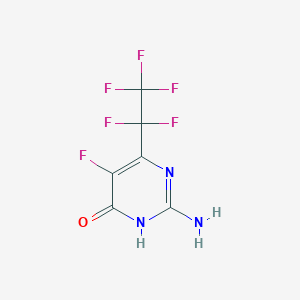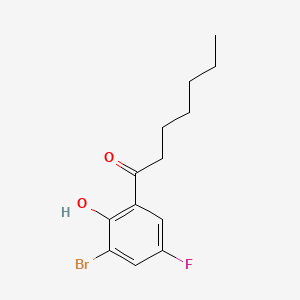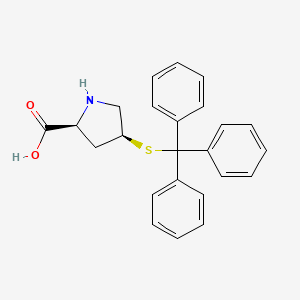![molecular formula C32H18BrN3O8 B14755999 4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene CAS No. 992-15-4](/img/structure/B14755999.png)
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene typically involves multi-step organic reactions. The process begins with the bromination of fluorenone, followed by nitration to introduce nitro groups at specific positions. The final step involves the methoxylation of benzo[c]phenanthrene. Each step requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene involves its interaction with molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, influencing cellular processes. Its bromine and methoxy groups contribute to its binding affinity and specificity towards certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trinitrofluorenone: Shares similar nitro group arrangement but lacks bromine and methoxy groups.
4-Iodo-2,5,7-trinitrofluoren-9-one: Similar structure with iodine instead of bromine.
4-Bromo-2,5,7-trinitrofluoren-9-one: Lacks the methoxybenzo[c]phenanthrene moiety.
Uniqueness
4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene is unique due to its combination of bromine, nitro, and methoxybenzo[c]phenanthrene groups
Properties
CAS No. |
992-15-4 |
|---|---|
Molecular Formula |
C32H18BrN3O8 |
Molecular Weight |
652.4 g/mol |
IUPAC Name |
4-bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene |
InChI |
InChI=1S/C19H14O.C13H4BrN3O7/c1-20-17-8-4-6-14-11-12-15-10-9-13-5-2-3-7-16(13)18(15)19(14)17;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h2-12H,1H3;1-4H |
InChI Key |
UDGHCESFHXNLEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(C=C2)C=CC4=CC=CC=C43.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


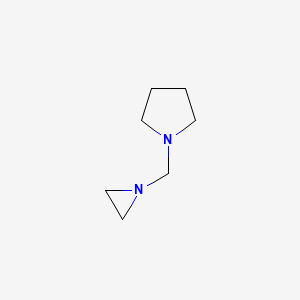
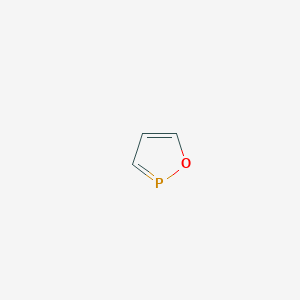
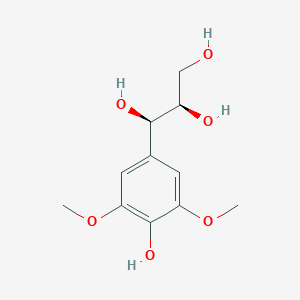
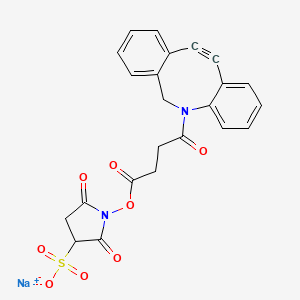
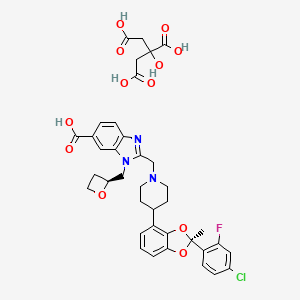
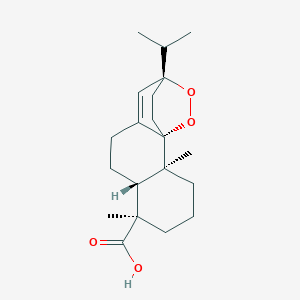
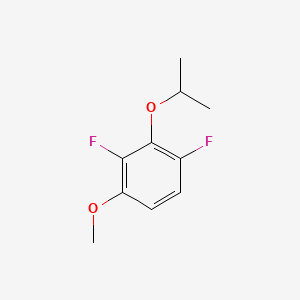
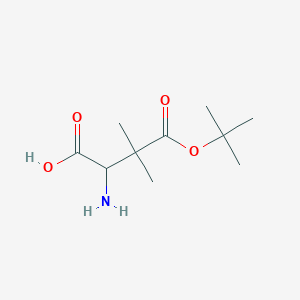
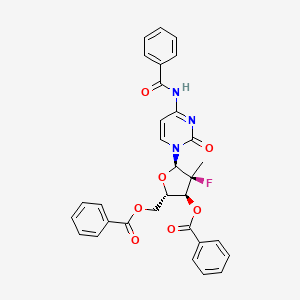
![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)
